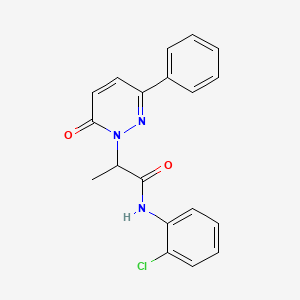
3-(1H-benzimidazol-1-yl)-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE is a complex organic compound featuring a benzimidazole moiety fused with a diphenylpropanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE typically involves the condensation of benzimidazole derivatives with appropriate ketones under controlled conditions. One common method involves the reaction of 1H-benzimidazole with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids or diphenylpropanone derivatives.
Reduction: Formation of benzimidazole alcohols.
Substitution: Formation of halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases and proteases, leading to altered cellular signaling pathways. Additionally, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Diphenylpropanone: Shares the diphenylpropanone moiety but lacks the benzimidazole ring.
Benzimidazole derivatives: Compounds like omeprazole and albendazole, which have therapeutic applications.
Uniqueness
3-(1H-1,3-BENZODIAZOL-1-YL)-1,3-DIPHENYLPROPAN-1-ONE is unique due to its combined structural features of benzimidazole and diphenylpropanone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H18N2O |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H18N2O/c25-22(18-11-5-2-6-12-18)15-21(17-9-3-1-4-10-17)24-16-23-19-13-7-8-14-20(19)24/h1-14,16,21H,15H2 |
Clave InChI |
SAGHVQDFVQGNAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11375393.png)
![5-[(2-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11375400.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11375407.png)
![1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375413.png)

![5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide](/img/structure/B11375423.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B11375424.png)
![N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375426.png)
![2-(4-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11375439.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide](/img/structure/B11375445.png)
![3,6,7-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11375453.png)
![4-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11375456.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11375462.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-2,5,6-trimethyl-1H-benzimidazole](/img/structure/B11375467.png)
